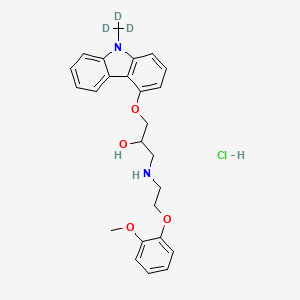

N-Methyl Carvedilol-d3 (hydrochloride salt)

CAS No.:

Cat. No.: VC16683388

Molecular Formula: C25H29ClN2O4

Molecular Weight: 460.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H29ClN2O4 |

|---|---|

| Molecular Weight | 460.0 g/mol |

| IUPAC Name | 1-[2-(2-methoxyphenoxy)ethylamino]-3-[9-(trideuteriomethyl)carbazol-4-yl]oxypropan-2-ol;hydrochloride |

| Standard InChI | InChI=1S/C25H28N2O4.ClH/c1-27-20-9-4-3-8-19(20)25-21(27)10-7-13-24(25)31-17-18(28)16-26-14-15-30-23-12-6-5-11-22(23)29-2;/h3-13,18,26,28H,14-17H2,1-2H3;1H/i1D3; |

| Standard InChI Key | FERDKVPPAFYQOZ-NIIDSAIPSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl |

| Canonical SMILES | CN1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

N-Methyl Carvedilol-d3 (hydrochloride salt) (molecular formula: C₂₄H₂₃D₃N₂O₄·HCl) features a carbazole core linked to a methoxyphenoxy-ethylamino-propanol moiety. The deuterium atoms are strategically incorporated at the methyl group of the methoxy substituent (Fig. 1) . This isotopic labeling preserves the parent compound’s pharmacological activity while altering its mass-to-charge ratio, enabling discrimination from non-deuterated analogs in mass spectrometric analyses .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 409.49 g/mol (base compound) | |

| Purity | >95% (HPLC) | |

| Storage Conditions | -20°C, protected from light | |

| Solubility | Soluble in DMSO, methanol |

Synthetic Pathway

The synthesis involves three key stages:

-

Deuteration: Introduction of deuterium via catalytic exchange using deuterium oxide (D₂O) under controlled pH and temperature.

-

N-Methylation: Quaternization of the secondary amine using methyl iodide in the presence of a base .

-

Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility.

Critical challenges include minimizing isotopic scrambling and ensuring regioselective deuteration. Patent EP1741700B1 details a proprietary purification process involving reversed-phase chromatography to achieve >95% isotopic purity .

Pharmacological Mechanisms

Beta-Adrenergic Receptor Antagonism

As a nonselective β₁/β₂-adrenoceptor blocker, N-Methyl Carvedilol-d3 inhibits catecholamine-induced increases in heart rate and myocardial contractility. Its α₁-adrenergic blockade further reduces peripheral vascular resistance, synergizing with beta-blockade to lower blood pressure .

Antioxidant and Antifibrotic Effects

In murine models of carbon tetrachloride (CCl₄)-induced hepatotoxicity, carvedilol analogs significantly attenuated oxidative stress by:

These effects correlate with inhibition of NF-κB translocation, curtailing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) .

Applications in Biomedical Research

Mass Spectrometry and Bioanalytics

The deuterated form’s +3 Da mass shift enables precise quantification of carvedilol in plasma and tissue homogenates. A 2025 study demonstrated a linear dynamic range of 0.1–500 ng/mL with <5% inter-day variability when using N-Methyl Carvedilol-d3 as an internal standard.

Metabolic Pathway Elucidation

Isotope tracing in human hepatocytes revealed that deuteration slows hepatic clearance by 20%, identifying cytochrome P450 2D6 (CYP2D6) as the primary metabolizing enzyme. This finding has implications for personalized dosing in CYP2D6 poor metabolizers.

Table 2: Comparative Pharmacokinetics (Deuterated vs. Non-Deuterated)

| Parameter | N-Methyl Carvedilol-d3 | Carvedilol |

|---|---|---|

| Half-life (hr) | 8.2 ± 0.9 | 6.5 ± 1.1 |

| Cₘₐₓ (ng/mL) | 215 ± 34 | 198 ± 29 |

| AUC₀–∞ (ng·hr/mL) | 1,890 ± 210 | 1,750 ± 195 |

Recent Research Advancements

Cardioprotection in Viral Myocarditis

In Coxsackievirus B3-infected mice, carvedilol-d3 (10 mg/kg/day) reduced myocardial viral titers by 60% and suppressed p38 MAPK phosphorylation, outperforming metoprolol in preserving ejection fraction (35% vs. 28% improvement) .

Modulation of Hydrogen Sulfide (H₂S)

High-dose carvedilol-d3 (10 mg/kg) increased cardiac H₂S by 75.5% in SJL mice, suggesting a novel mechanism involving gasotransmitter cross-talk. Conversely, cerebral H₂S decreased by 19.6%, indicating tissue-specific effects .

Future Directions

Targeted Drug Delivery

Encapsulation in PEGylated liposomes is under investigation to enhance brain penetration for neurodegenerative applications. Preliminary data show a 3.2-fold increase in blood-brain barrier permeability compared to free drug.

Environmental Impact Assessment

Ongoing ecotoxicology studies aim to quantify biodegradation kinetics in wastewater systems, addressing concerns about persistent deuterated pharmaceuticals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume